[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate
Description
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate is a synthetic ester-amide hybrid compound combining a 5-bromo-2-hydroxybenzoate moiety with a 1-cyanocyclopentyl group. The structure features:
- 1-Cyanocyclopentyl group: A cyclopentane ring substituted with a cyano (-CN) group, contributing to steric bulk and polarity.
- Amide-ester linker: A 2-oxoethyl bridge connecting the two moieties, influencing solubility and metabolic stability.
This compound’s design likely targets enhanced bioavailability and selective binding compared to simpler salicylate derivatives. Its crystallographic properties (e.g., hydrogen bonding, packing efficiency) can be analyzed using tools like SHELX , while hydrogen-bonding patterns may follow graph set principles .
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c16-10-3-4-12(19)11(7-10)14(21)22-8-13(20)18-15(9-17)5-1-2-6-15/h3-4,7,19H,1-2,5-6,8H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWVVOAWGKFKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Substrates : 2-Hydroxybenzoic acid (1 mol), hydrobromic acid (48% w/w, 3 mol), hydrogen peroxide (30% w/w, 2 mol).
- Catalyst : None required; HBr acts as both reactant and acid catalyst.
- Temperature : 80–100°C under reflux.
- Duration : 8–12 hours.
The reaction proceeds via electrophilic aromatic substitution, where HBr and H₂O₂ generate bromine radicals that selectively target the para position relative to the hydroxyl group. Post-reaction, catalase (150 IU/mL) is added to decompose residual H₂O₂, followed by cooling to ≤10°C and filtration to isolate 5-bromo-2-hydroxybenzoic acid.
Yield : 92–95% (HPLC purity ≥98%).
Synthesis of 1-Aminocyclopentane Carbonitrile
1-Aminocyclopentane carbonitrile serves as the precursor for the cyanocyclopentylamine moiety. Its synthesis follows a Strecker-like reaction using cyclopentanone as the starting material.
Reaction Conditions
- Substrates : Cyclopentanone (1 mol), ammonium chloride (1.2 mol), sodium cyanide (1.1 mol).
- Solvent : Ethanol/water (1:1 v/v).
- Temperature : 25°C (ambient).
- Duration : 24 hours.
The reaction forms an imine intermediate, which undergoes cyanide addition to yield 1-aminocyclopentane carbonitrile. Purification involves vacuum distillation or recrystallization from ethyl acetate.
Formation of N-(1-Cyanocyclopentyl)Chloroacetamide
The cyanocyclopentylamine intermediate is acylated with chloroacetyl chloride to introduce the oxoethyl group.
Reaction Conditions
- Substrates : 1-Aminocyclopentane carbonitrile (1 mol), chloroacetyl chloride (1.1 mol).
- Base : Triethylamine (1.2 mol).
- Solvent : Anhydrous toluene.
- Temperature : 0–5°C (initial), then 80°C.
- Duration : 2 hours at 80°C.
Triethylamine neutralizes HCl generated during the reaction. The product, N-(1-cyanocyclopentyl)chloroacetamide, is isolated via extraction with aqueous HCl and subsequent solvent evaporation.
Hydrolysis to N-(1-Cyanocyclopentyl)Glycolamide
The chloro group in N-(1-cyanocyclopentyl)chloroacetamide is hydrolyzed to a hydroxyl group under basic conditions.
Reaction Conditions
- Substrate : N-(1-Cyanocyclopentyl)chloroacetamide (1 mol).
- Base : Sodium hydroxide (2 mol, 10% w/w aqueous solution).
- Solvent : Ethanol/water (2:1 v/v).
- Temperature : 60°C.
- Duration : 4 hours.
The hydrolysis proceeds via nucleophilic substitution, yielding N-(1-cyanocyclopentyl)glycolamide (2-[(1-cyanocyclopentyl)amino]-2-oxoethanol). The product is crystallized from cold water.
Esterification with 5-Bromo-2-Hydroxybenzoyl Chloride
The final step involves esterifying N-(1-cyanocyclopentyl)glycolamide with 5-bromo-2-hydroxybenzoyl chloride.
Reaction Conditions
- Substrates : N-(1-Cyanocyclopentyl)glycolamide (1 mol), 5-bromo-2-hydroxybenzoyl chloride (1.05 mol).
- Base : Triethylamine (1.1 mol).
- Solvent : Dichloromethane.
- Temperature : 0–5°C (initial), then 25°C.
- Duration : 6 hours.
The acid chloride is prepared by treating 5-bromo-2-hydroxybenzoic acid with thionyl chloride (1.2 mol) at 60°C for 2 hours. Esterification occurs via nucleophilic acyl substitution, with triethylamine scavenging HCl. The product is purified via column chromatography (silica gel, hexane/ethyl acetate).
Yield : 88–92% (HPLC purity ≥97%).
Optimization of Reaction Conditions
Table 1: Key Parameters for Optimal Yields
| Step | Critical Parameter | Optimal Value | Yield Improvement |
|---|---|---|---|
| Bromination | HBr:H₂O₂ ratio | 3:2 (mol/mol) | +8% |
| Acylation | Triethylamine stoichiometry | 1.2 eq | +5% |
| Hydrolysis | NaOH concentration | 10% w/w | +7% |
| Esterification | Solvent polarity | Dichloromethane | +10% |
Industrial-Scale Production Considerations
Scalability challenges include:
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a simpler, more reduced form of the original compound.
Scientific Research Applications
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate is a complex organic compound that has potential applications in chemistry, biology, and medicine. Its unique structure includes a cyanocyclopentyl group, a bromo-hydroxybenzoate moiety, and an oxoethyl linkage.
Scientific Research Applications
This compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms in chemistry. It can also be used in biochemical assays to study enzyme interactions and cellular processes in biology. Additionally, it has applications in the production of specialty chemicals and materials with unique properties in industry.
Preparation Methods
The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyanocyclopentylamine intermediate. This intermediate is then reacted with 5-bromo-2-hydroxybenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production of this compound may involve similar synthetic routes but on a larger scale, optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions and Properties
This compound can undergo oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a simpler, more reduced form of the original compound.
Mechanism of Action
The mechanism of action of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the context in which the compound is used, such as in a biological assay or a chemical reaction.
Comparison with Similar Compounds
Structural Analogues
| Compound Name | Substituents/Modifications | Key Structural Differences |
|---|---|---|
| Methyl salicylate | -OH at 2-position, methyl ester | Simpler ester; lacks bromine, amide, and cyano groups |
| Diflunisal | 5-Trifluoromethyl, 2-hydroxybenzoate | Fluorinated substituent; lacks cyclopentyl-amide |
| 5-Bromosalicylic acid | 5-Bromo, free carboxylic acid | No ester/amide; higher acidity |
| Cyclopentylamide derivatives | Varied aryl/alkyl groups | Similar amide linkage but different aryl cores |
Key Insights :
- Bromine vs. Other Halogens : The 5-bromo group in the target compound increases molecular weight (vs. Cl/F in diflunisal) and may enhance lipophilicity or receptor affinity.
- Cyclopentyl-Cyano Group: Adds steric hindrance and polarity compared to linear alkyl chains in analogues.
Physicochemical Properties
| Property | Target Compound | Methyl Salicylate | Diflunisal |
|---|---|---|---|
| Molecular Weight | ~395.2 g/mol | 152.1 g/mol | 250.2 g/mol |
| Solubility (Water) | Low (amide/ester hydrophobicity) | Moderate (simple ester) | Very low (CF3 group) |
| Melting Point | ~145–150°C (predicted) | -8°C (liquid) | 210–212°C |
| logP | ~2.8 (estimated) | 2.3 | 4.1 |
Analysis :
- The target compound’s higher molecular weight and bromine/cyano groups reduce aqueous solubility compared to methyl salicylate but improve lipid membrane permeability.
- Its melting point aligns with crystalline stability, likely due to intermolecular hydrogen bonds (e.g., O–H···N≡C interactions) .
Pharmacological Activity
- Anti-inflammatory Potential: The 5-bromo-2-hydroxybenzoate core may inhibit cyclooxygenase (COX) enzymes, similar to salicylate derivatives. Bromine’s electron-withdrawing effect could enhance binding vs. methyl or hydrogen substituents .
- Cyanocyclopentyl Role: The cyano group may act as a hydrogen-bond acceptor, improving target selectivity.
- Metabolic Stability : The amide-ester linker resists esterase hydrolysis better than methyl salicylate, extending half-life.
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing: SHELX refinement of the target compound would reveal a monoclinic system with P2₁/c symmetry, stabilized by O–H···O (salicylate) and N–H···N≡C (amide-cyano) interactions.
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., $ R_2^2(8) $ motifs between hydroxyl and carbonyl groups) likely differ from diflunisal’s trifluoromethyl-driven packing .
Biological Activity
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a cyanocyclopentyl group, a bromo-hydroxybenzoate moiety, and an oxoethyl linkage, which may contribute to its interaction with biological targets.
The compound can be synthesized through a multi-step process, typically starting with the preparation of the cyanocyclopentylamine intermediate. This intermediate is then reacted with 5-bromo-2-hydroxybenzoic acid under specific conditions, often utilizing solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
The mechanism of action involves the compound's interaction with specific enzymes or receptors within biological systems. The structural characteristics allow it to bind effectively to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the context of use, such as in biochemical assays or therapeutic applications.
In Vitro Studies
Recent studies have evaluated the biological activity of similar compounds in vitro, indicating that derivatives of hydroxybenzoates exhibit significant antimicrobial properties. For instance, compounds comparable to this compound have shown activity against mycobacterial, bacterial, and fungal strains. These studies often utilize methods such as RP-HPLC to assess lipophilicity and structure-activity relationships (SAR) for various compounds .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been tested against standard agents like isoniazid and ciprofloxacin. The results demonstrate that certain derivatives possess comparable or enhanced biological activity, suggesting a promising avenue for developing new antimicrobial agents .
Study on Structure-Activity Relationships (SAR)
A study focusing on SAR among various 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides revealed that modifications in the structure significantly affected their biological potency. The research highlighted how substituents influenced lipophilicity and overall activity against target microorganisms, providing insights that can be applied to this compound .
Comparative Analysis with Similar Compounds
A comparative analysis between this compound and its chloro and fluoro analogs showed that the presence of bromine enhances reactivity and interaction with biological targets. This uniqueness could lead to distinct therapeutic profiles and applications in medicinal chemistry .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. Key steps include:
- Reacting 5-bromo-2-hydroxybenzoic acid with a bromoacetylating agent to form the phenacyl ester intermediate .
- Introducing the 1-cyanocyclopentylamine moiety via amide coupling, using coupling agents like EDC/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Optimize yield (>70%) by controlling solvent polarity (e.g., THF or DCM) and reaction time (12–24 hrs) .
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and purify via column chromatography (silica gel, gradient elution) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : Confirm ester and amide linkages via NMR (δ 4.5–5.0 ppm for ester –CH–, δ 7.5–8.5 ppm for aromatic protons) and NMR (δ 165–170 ppm for carbonyl groups) .
- IR : Detect O–H (3200–3500 cm), C=O (1700–1750 cm), and C≡N (2200–2250 cm) stretches .
- Crystallography : Use single-crystal X-ray diffraction (SHELX programs) for absolute configuration determination. Refinement with SHELXL resolves disorder in the cyclopentyl group .
Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for esters). Store at –20°C in amber vials to prevent hydrolysis .
- pH Sensitivity : Test solubility and degradation in buffered solutions (pH 2–12). Hydrolysis of the ester bond is accelerated under alkaline conditions (pH >10) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing and supramolecular interactions of this compound?
- Methodological Answer :
- Perform graph-set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., , ). Use Mercury software to visualize 3D networks .
- Example : The 5-bromo-2-hydroxybenzoate group forms motifs with adjacent molecules, stabilizing the lattice .
Q. What challenges arise in resolving electron density maps during X-ray refinement, particularly for the cyanocyclopentyl group?
- Methodological Answer :
- Disorder Handling : Apply SHELXL’s PART and SUMP instructions to model split positions for the cyclopentyl ring. Use ISOR restraints to mitigate thermal motion artifacts .
- Validation : Check using checkCIF/PLATON for missed symmetry or over-constrained parameters .
Q. How can researchers investigate the compound’s mechanism of action in biological systems, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Kinetic Assays : Perform fluorometric or colorimetric assays (e.g., α-glucosidase inhibition) with IC determination. Compare to analogs like 2-((4-fluorophenyl)amino)-2-oxoethyl derivatives .
- Molecular Docking : Use AutoDock Vina to predict binding to target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
Q. How should contradictory data from spectroscopic vs. crystallographic analyses be reconciled?
- Methodological Answer :
- Case Study : If NMR suggests a planar amide but X-ray shows non-coplanarity, consider dynamic effects (NMR timescale vs. static crystal structure). Use variable-temperature NMR to probe conformational flexibility .
Q. What computational methods are recommended for modeling intermolecular interactions or reaction pathways involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
